2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate
CAS No.: 338968-14-2
Cat. No.: VC4837106
Molecular Formula: C16H17NO2S
Molecular Weight: 287.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338968-14-2 |
|---|---|
| Molecular Formula | C16H17NO2S |
| Molecular Weight | 287.38 |
| IUPAC Name | (2-methylsulfanylphenyl)methyl N-(2-methylphenyl)carbamate |
| Standard InChI | InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)17-16(18)19-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |
| Standard InChI Key | WAHIYHSQOFXQQM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2SC |
Introduction
Key Findings
2-(Methylsulfanyl)benzyl N-(2-methylphenyl)carbamate is a carbamate derivative characterized by a benzyl group substituted with a methylsulfanyl moiety at the 2-position and an N-(2-methylphenyl)carbamate functional group. This compound exhibits potential utility in organic synthesis and medicinal chemistry, though its biological activity remains underexplored in the provided literature. Its molecular structure, synthesis pathways, and physicochemical properties are well-documented across diverse sources, underscoring its relevance in specialized chemical applications .
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₁₇NO₂S and a molecular weight of 287.38 g/mol . Its structure combines a benzyl backbone with a methylsulfanyl group (–SCH₃) at the 2-position and a carbamate group (–OCONH–) linked to a 2-methylphenyl substituent (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₂S | |
| Molecular Weight | 287.38 g/mol | |
| SMILES | COC(=O)Nc1c(C)cccc1Sc2ccccc2 | |
| InChIKey | QBVLFGAHMMKFSP-UHFFFAOYSA-N |
Stereochemical and Conformational Analysis
Synthesis and Preparation
Primary Synthetic Routes
The compound is typically synthesized via carbamate formation between 2-(methylsulfanyl)benzyl alcohol and 2-methylphenyl isocyanate under basic conditions. Alternative methods include:
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Nucleophilic substitution: Reaction of 2-(methylsulfanyl)benzyl chloride with 2-methylphenyl carbamate .
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Rhodium-catalyzed transfer: Employing Rh₂(OAc)₄ to transfer carbamate groups to sulfoxides, though this method is more common for sulfoximine derivatives .
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Carbamate coupling | 2-Methylphenyl isocyanate, DMF, NaH, 90°C | 84% | |
| Nucleophilic substitution | 2-(Methylsulfanyl)benzyl chloride, K₂CO₃, THF | 72% |
Purification and Characterization
Purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexane). Characterization relies on ¹H/¹³C NMR, IR, and HRMS, with key spectral data including:
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. It is stable under ambient conditions but hydrolyzes slowly in acidic or basic media due to the carbamate group’s susceptibility to nucleophilic attack .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| LogP (octanol-water) | ~3.2 (estimated) | |
| Stability | Stable at RT; hydrolyzes in acidic/basic conditions |
Spectroscopic and Computational Data
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DFT Calculations: The HOMO is localized on the carbamate group, while the LUMO resides on the benzyl moiety, suggesting electrophilic reactivity .
Applications and Derivatives
Synthetic Utility
The compound serves as an intermediate in:
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